N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide
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Overview
Description
N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized by reacting a halogenated phenyl derivative with a thioamide under specific conditions.
Introduction of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.
Cyclopentylacetamide Formation: The final step involves the formation of the cyclopentylacetamide moiety, which is achieved by reacting the intermediate with cyclopentylamine and acetic anhydride.
Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide involves its interaction with specific molecular targets. The thiazole ring is known to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . Additionally, the compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide can be compared with other thiazole derivatives, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its halogen substitution, which can affect its biological activity.
Sulfathiazole: A well-known antimicrobial drug, sulfathiazole has a simpler structure and is widely used in clinical settings.
Ritonavir: An antiretroviral drug containing a thiazole ring, Ritonavir is used in the treatment of HIV/AIDS.
Properties
Molecular Formula |
C23H24ClN3OS |
---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
N-[4-[4-(4-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]-2-cyclopentylacetamide |
InChI |
InChI=1S/C23H24ClN3OS/c1-2-21-27-22(16-7-9-18(24)10-8-16)23(29-21)17-11-12-25-19(14-17)26-20(28)13-15-5-3-4-6-15/h7-12,14-15H,2-6,13H2,1H3,(H,25,26,28) |
InChI Key |
WQBJTIPVAZIMTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC3CCCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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